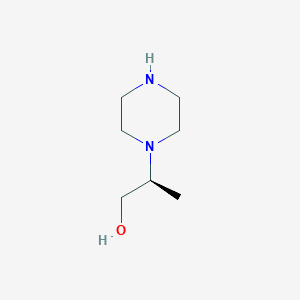

2-(Piperazin-1-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSAIUCZKQGPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992565 | |

| Record name | 2-(Piperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-04-9, 1074-54-0 | |

| Record name | β-Methyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylpiperazine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylpiperazine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methylpiperazine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(Piperazin-1-yl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core , a key heterocyclic building block relevant to drug discovery and development. As researchers and scientists, a profound understanding of a molecule's fundamental characteristics—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering a field-proven perspective on the causality behind experimental choices and the interpretation of results. We will detail robust, self-validating protocols for the determination of these properties and ground all mechanistic claims in authoritative references.

Compound Identification and Core Properties

This compound is a bifunctional molecule featuring a secondary alcohol and a piperazine ring, which contains two nitrogen atoms capable of protonation. This structure imparts distinct physicochemical characteristics that are critical for its application as a scaffold or intermediate in medicinal chemistry.

The initial phase of any compound characterization involves establishing its identity and summarizing its fundamental computed and experimental properties. This serves as a foundational dataset for all subsequent experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.22 g/mol | [1] |

| Monoisotopic Mass | 144.12627 Da | [1] |

| CAS Number | Not explicitly available for this specific isomer; related isomers are documented. | N/A |

| Canonical SMILES | CC(CO)N1CCNCC1 | [1] |

| Predicted XlogP | -0.6 to -0.7 | [1][2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

Ionization Behavior: pKa Determination

The ionization state of a molecule at physiological pH (typically ~7.4) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two basic nitrogen atoms within the piperazine moiety, making the determination of its pKa values essential. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[3]

Given the presence of two basic centers, we anticipate two distinct pKa values. Knowledge of these values is critical for developing analytical methods and predicting solubility and membrane permeability.[4]

Recommended Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard, cost-effective, and highly reliable method for pKa determination, especially for compounds with adequate aqueous solubility.[5] The principle involves monitoring the change in pH of a solution of the analyte as a standard titrant (in this case, a strong acid like HCl) is added incrementally.[3]

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, mimicking physiological conditions and ensuring stable electrode readings.

-

Titration: Place the solution in a thermostated vessel (25°C or 37°C) and immerse a calibrated combination pH electrode. Add standardized 0.1 M HCl in precise, small aliquots using an automated titrator.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. Two inflection points will be observed, from which two pKa values can be derived using appropriate software analysis.

Causality and Trustworthiness: This method directly measures the buffering capacity of the molecule as its nitrogen atoms are protonated. The use of a calibrated pH electrode and standardized titrant ensures accuracy. Performing the titration in triplicate validates the reproducibility of the measurement.[6] For sparingly soluble compounds, alternative methods like HPLC-based pKa determination or potentiometry in co-solvent systems would be necessary.[4][7]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] The value is expressed as its base-10 logarithm, logP.[9]

For ionizable molecules like this compound, it is crucial to measure the logP of the neutral species. This requires adjusting the aqueous phase pH to be at least 2 units above the highest pKa value to ensure the compound is predominantly in its un-ionized form.[10]

Recommended Protocol: Shake-Flask Method (OECD 107)

The Shake-Flask method is the traditional and most accurate technique for logP determination, providing a direct measure of partitioning.[8]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with buffered water (pH adjusted to >2 units above the highest pKa) and vice-versa. This minimizes volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[9]

Causality and Trustworthiness: This protocol directly measures the thermodynamic equilibrium of partitioning. Pre-saturating the solvents and using centrifugation for phase separation are critical steps to prevent artifacts and ensure accuracy. Analyzing concentrations in both phases provides a mass balance check, validating the integrity of the experiment. For high-throughput screening, HPLC-based methods can provide faster, albeit indirect, estimations of logP.[11][12]

Caption: Workflow for logP determination by the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and challenging formulation development.[13] Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14]

For this compound, solubility will be highly pH-dependent. Intrinsic solubility (S₀) refers to the solubility of the neutral form. As the pH decreases below the pKa values, the compound will become protonated, forming salts that are generally much more water-soluble.[10]

Recommended Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve a true equilibrium state.[13]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[15]

-

Equilibration: Seal the vial and agitate it in a temperature-controlled incubator/shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13][15]

-

Quantification: Analyze the clear, filtered solution to determine the concentration of the dissolved compound. HPLC-UV is the preferred method, using a calibration curve prepared with known concentrations of the analyte.[15] UV spectroscopy can also be used.[14]

-

Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

Causality and Trustworthiness: This protocol is designed to achieve a true thermodynamic equilibrium between the solid state and the solution.[14] Using an excess of solid material is non-negotiable. The dual separation method (centrifugation and filtration) minimizes the risk of suspended microparticles artificially inflating the measured solubility. Assays should always be performed in at least duplicate to ensure reproducibility.[15]

Caption: Workflow for equilibrium solubility determination.

Spectroscopic Profile for Structural Confirmation

While quantitative physicochemical data is vital, qualitative spectroscopic analysis is required to confirm the molecular structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the 3200–3600 cm⁻¹ region corresponds to the O-H stretching vibration of the alcohol group.[16] A peak for the N-H stretch of the secondary amine in the piperazine ring should appear around 3300 cm⁻¹. C-H stretching vibrations from the alkyl groups will be present in the 2850–3000 cm⁻¹ range, and a distinct C-O stretch for the primary alcohol will be visible around 1050 cm⁻¹.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms. We would expect to see signals corresponding to the -OH proton (a broad singlet), the -NH proton of the piperazine ring (a broad singlet), distinct multiplets for the -CH₂- and -CH- groups of the propanol backbone, and characteristic signals for the four methylene (-CH₂-) groups of the piperazine ring. A doublet for the methyl (-CH₃) group adjacent to the chiral center would also be present.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Signals for the three unique carbons of the propanol chain and the two distinct sets of carbons in the piperazine ring are expected. The carbon bearing the hydroxyl group (-CH₂OH) would appear around 60-70 ppm, while the carbon attached to the nitrogen (-CH-) would be further downfield.

-

Conclusion

The define its behavior in both chemical and biological systems. Its two basic centers result in pH-dependent solubility and lipophilicity, which are critical considerations for any research or development application. The predicted low logP value suggests high hydrophilicity. The experimental protocols detailed herein provide a robust framework for accurately characterizing this molecule, enabling researchers to make informed decisions in the fields of medicinal chemistry, material science, and drug development.

References

- 1. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Piperazinyl Alkanols: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Researcher: The initial query for a guide on "2-(Piperazin-1-yl)propan-1-ol" with CAS number 1281355-75-6 revealed a discrepancy. The provided CAS number is officially assigned to other chemical entities, such as N,N-Bis(1-methylethyl)urea and 2-methyl-N-[2-(methylamino)ethyl]propanamide[1][2]. While a dihydrochloride salt of this compound has been noted in chemical literature, comprehensive data for the free base under the queried CAS number is not publicly available[3]. This guide, therefore, exercises editorial autonomy to address the broader, well-documented, and highly relevant class of piperazinyl alkanols, with a focus on propanol derivatives. These compounds are pivotal building blocks for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[4] Its unique physicochemical properties—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—confer a combination of structural rigidity, basicity, and the capacity for diverse substitutions. These attributes allow for the fine-tuning of a drug candidate's solubility, lipophilicity, and ability to interact with biological targets. When combined with an alcohol functional group, as in the case of piperazinyl alkanols, the resulting molecule becomes a highly versatile synthon, offering multiple points for chemical modification and elaboration into more complex therapeutic agents.

This guide provides a technical overview of the synthesis, properties, and applications of piperazinyl propanols, a key subclass of piperazinyl alkanols. We will delve into the causality behind experimental choices, provide validated protocols, and explore the pharmacological significance of these essential building blocks.

Physicochemical Properties and Structural Analysis

The physicochemical properties of piperazinyl alkanols are fundamental to their utility in drug design. The presence of the basic piperazine nitrogens and the polar hydroxyl group generally results in good aqueous solubility, a desirable trait for drug candidates. The most well-documented member of this family is 3-(Piperazin-1-yl)propan-1-ol (CAS: 5317-32-8), which serves as an excellent exemplar for this class of compounds.

Key Physicochemical Data

The properties of 3-(Piperazin-1-yl)propan-1-ol are summarized in the table below, based on data from PubChem[5].

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| XLogP3-AA (Lipophilicity) | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 35.5 Ų |

| CAS Number | 5317-32-8 |

Table 1: Physicochemical properties of 3-(Piperazin-1-yl)propan-1-ol.

The low XLogP3-AA value indicates high hydrophilicity, and the topological polar surface area (TPSA) is within the range typically associated with good cell permeability. These parameters underscore why the piperazinyl alkanol scaffold is frequently employed to improve the pharmacokinetic profiles of drug candidates.

Structural Representation

The chemical structure of this compound, the intended topic of this guide, is depicted below. It features a secondary alcohol, which introduces a chiral center, and both a secondary and a tertiary amine within the piperazine ring.

Structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of piperazinyl alkanols can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

Two of the most common and robust methods for synthesizing N-substituted piperazinyl alkanols are:

-

Nucleophilic Substitution: This involves the reaction of piperazine (or a mono-protected piperazine derivative) with a suitable electrophile containing a hydroxyl group or a precursor. A common strategy is the reaction of piperazine with an epoxide, such as propylene oxide, which directly installs the 2-hydroxypropyl side chain. This reaction typically proceeds via nucleophilic ring-opening of the epoxide by one of the piperazine nitrogens.

-

Reductive Amination: This method involves the reaction of a piperazine derivative with a hydroxy-containing aldehyde or ketone in the presence of a reducing agent. For example, reacting piperazine with lactaldehyde, followed by reduction, would yield this compound.

A generalized workflow for the synthesis of piperazinyl alkanols is depicted below.

General synthetic routes to piperazinyl alkanols.

Representative Experimental Protocol: Synthesis of 3-(Piperazin-1-yl)propan-1-ol

The following protocol is a representative example of an N-alkylation approach, a common method for preparing such compounds.

Objective: To synthesize 3-(piperazin-1-yl)propan-1-ol via the reaction of piperazine with 3-chloropropan-1-ol.

Materials:

-

Piperazine (anhydrous)

-

3-Chloropropan-1-ol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution, followed by the slow addition of 3-chloropropan-1-ol (1 equivalent). The use of excess piperazine minimizes the formation of the di-substituted product.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to afford pure 3-(piperazin-1-yl)propan-1-ol.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Development

Piperazinyl alkanols are invaluable building blocks in the synthesis of a wide range of biologically active molecules. Their bifunctional nature allows for their incorporation into larger scaffolds, where the piperazine nitrogen and the hydroxyl group can be further functionalized.

Role as a Versatile Linker and Pharmacophore

The piperazine ring often serves as a linker to connect different pharmacophoric elements within a drug molecule. The propanol side chain provides a convenient handle for introducing additional functionality or for attachment to a larger molecular framework. This is illustrated in the discovery of novel antifungal agents, where a piperazine propanol derivative was identified as a potent inhibitor of 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall synthesis pathway.[6]

The piperazinyl propanol scaffold as a versatile building block.

Impact on Pharmacokinetic Properties

The incorporation of a piperazine moiety is a well-established strategy to enhance the aqueous solubility and overall druglikeness of a compound. The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which increases water solubility and can facilitate interactions with biological targets.

Biological Activity and Pharmacological Significance

Piperazine and its derivatives exhibit a broad range of biological activities, primarily affecting the central nervous system (CNS).[4][7] Many piperazine-containing drugs act as antipsychotics, antidepressants, and anxiolytics.[4] The pharmacological effects are often mediated through interactions with neurotransmitter receptors, particularly dopaminergic and serotoninergic systems.[7]

While unsubstituted piperazinyl alkanols are primarily used as synthetic intermediates, their derivatives have shown specific biological activities. For instance, certain piperazine propanol derivatives have been investigated for their potential as antifungal agents.[6] The mechanism of action for these compounds was found to be the inhibition of 1,3-β-D-glucan synthase, demonstrating that this chemical class can be tailored to target specific enzymes.[6]

Safety and Handling

General Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Health Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Piperazine itself is a known skin and respiratory sensitizer.

Fire and Explosion Hazards:

-

Alcohols are generally flammable. Keep away from heat, sparks, and open flames.

-

Use explosion-proof equipment when handling large quantities.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

If inhaled: Move person to fresh air and keep comfortable for breathing.

Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used.

Conclusion

Piperazinyl alkanols, particularly the propanol derivatives, represent a cornerstone in modern medicinal chemistry and drug discovery. Their synthetic accessibility, coupled with their favorable physicochemical properties, makes them indispensable building blocks for the creation of novel therapeutic agents. The ability to easily modify the piperazine nitrogen and the hydroxyl group provides a powerful platform for optimizing both the pharmacodynamic and pharmacokinetic properties of drug candidates. As research continues to uncover new biological targets, the versatility of the piperazinyl alkanol scaffold ensures its continued relevance in the development of next-generation medicines.

References

- 1. parchem.com [parchem.com]

- 2. aksci.com [aksci.com]

- 3. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(Piperazin-1-yl)propan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Piperazin-1-yl)propan-1-ol in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound featuring a piperazine ring functionalized with a propanol group. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes a robust, inferred solubility profile grounded in fundamental physicochemical principles and comparative analysis with structurally related molecules. Furthermore, this document details a gold-standard experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to generate the empirical data required for their specific applications.

Introduction: The Significance of a Solubility Profile

This compound (CAS: 5317-32-8) is a bifunctional organic molecule incorporating both a basic piperazine moiety and a primary alcohol. This unique structure makes it a versatile building block in medicinal chemistry and materials science. The piperazine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules, while the hydroxyl group offers a reactive handle for further chemical modification.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity.[2] In process chemistry, solvent selection for reaction and crystallization is dictated by solubility at various temperatures. In formulation science, achieving the desired concentration in a pharmaceutically acceptable vehicle is paramount for therapeutic efficacy.[3] Therefore, a thorough understanding of how this compound interacts with different solvent environments is essential for its successful application.

Physicochemical Profile: The Structural Basis of Solubility

The solubility behavior of a molecule is fundamentally dictated by its structure. The key physicochemical properties of this compound, sourced from PubChem, provide the basis for predicting its interactions with various solvents.[4]

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₁₆N₂O | Indicates a relatively small molecule with a significant heteroatom content. |

| Molecular Weight | 144.21 g/mol | Low molecular weight generally favors solubility.[5] |

| Hydrogen Bond Donors | 2 | The secondary amine (-NH) and hydroxyl (-OH) groups can donate protons for H-bonds. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the hydroxyl oxygen can accept protons for H-bonds. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | A measure of the polar surface area, suggesting significant polarity and the ability to interact with polar solvents. |

| XLogP3-AA (cLogP) | -0.7 | A negative value indicates hydrophilicity, predicting higher solubility in polar solvents than in non-polar lipids/solvents. |

The molecule's structure is amphipathic; it contains both polar, hydrophilic regions (the piperazine nitrogens and the hydroxyl group) and non-polar, hydrophobic regions (the propylene backbone).[6] The strong polarity, indicated by the negative XLogP and the numerous hydrogen bonding sites, is the dominant feature governing its solubility.

Inferred Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like" and the molecule's physicochemical properties, we can infer a qualitative solubility profile.[7] Polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Methanol, Ethanol | High | The solute's -OH and -NH groups can form strong hydrogen bonds with the solvent's hydroxyl groups. The high polarity of both solute and solvent leads to favorable dipole-dipole interactions. Piperazine itself is freely soluble in water.[8] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's -OH and -NH groups. Strong dipole-dipole interactions are expected due to the high polarity of both components. |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | These solvents have weaker dipole moments and cannot participate in hydrogen bonding as effectively. Solubility will depend on the balance between disrupting the solute-solute interactions and forming new solute-solvent interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The large energy penalty required to break the strong intermolecular hydrogen bonds of the solute cannot be compensated by the weak van der Waals forces offered by these solvents. Piperazine exhibits poor solubility in diethyl ether.[8] |

This inferred profile provides a strategic starting point for solvent screening in synthesis and formulation. However, for critical applications, this theoretical assessment must be superseded by empirical measurement.

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is universally regarded as the 'gold standard' for determining the thermodynamic equilibrium solubility of a compound.[9][10] It measures the concentration of a solute in a saturated solution that has reached equilibrium at a specific temperature.

Protocol: Equilibrium Solubility Determination via Shake-Flask

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in the chosen solvent at a known concentration. From this stock, create a series of calibration standards through serial dilution to cover the expected solubility range.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2 mL) of the solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated.[9]

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the samples at a constant speed (e.g., 250 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, though a preliminary time-to-equilibrium study is recommended.[2]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean analysis vial. This method is highly effective at removing fine particulates.[3]

-

-

Quantification:

-

Analyze the calibration standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample via HPLC under the same conditions as the standards.

-

-

Calculation: Use the peak area of the diluted sample and the calibration curve to determine its concentration. Account for the dilution factor to calculate the final solubility of the original saturated solution. Express the result in appropriate units (e.g., mg/mL or mol/L).

dot

Caption: Workflow for the gold-standard shake-flask solubility determination method.

Causality and Key Experimental Considerations

-

Why Excess Solute? The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase. Without it, you may be measuring the solubility of an undersaturated solution.[9]

-

Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[11] Precise temperature control is essential for reproducible and accurate thermodynamic data.

-

Why Purity Matters: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is fundamental to obtaining intrinsic solubility data.

-

Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility, a true equilibrium value. Faster methods, often used in high-throughput screening, measure kinetic solubility, which can overestimate the true value due to the formation of supersaturated solutions, especially when using DMSO as a co-solvent.[2][9]

dot

Caption: Intermolecular forces governing solubility based on solvent polarity.

Conclusion

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. saltise.ca [saltise.ca]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. solubilityofthings.com [solubilityofthings.com]

1H NMR and 13C NMR spectral data of 2-(Piperazin-1-yl)propan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Piperazin-1-yl)propan-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and its spectral output, offers field-proven protocols for data acquisition, and grounds its analysis in authoritative spectroscopic principles. By integrating detailed spectral interpretation with practical methodology, this guide serves as a self-validating reference for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a secondary alcohol and a piperazine ring. The piperazine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its low toxicity and ability to form crucial hydrogen bonds, which makes its derivatives essential for the development of novel therapeutic agents.[1] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery. NMR spectroscopy, including both ¹H and ¹³C techniques, stands as the definitive method for non-destructive structural analysis, providing precise information on the connectivity and chemical environment of atoms within a molecule.[2][3]

This guide will first deconstruct the molecule to identify its unique proton and carbon environments. It will then present a detailed, predictive analysis of the corresponding ¹H and ¹³C NMR spectra, grounded in established chemical shift principles and data from analogous structures.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first identify the non-equivalent proton and carbon atoms in the structure. Due to molecular symmetry and the presence of electronegative nitrogen and oxygen atoms, we can predict distinct signals for each unique environment.

Figure 1: Structure of this compound with key atoms numbered.

-

¹H Environments: 7 unique proton signals are predicted: H⁷, H⁸ (diastereotopic), H¹⁰, OH, NH, and two sets of piperazine CH₂ protons (H²/H⁶ and H³/H⁵).

-

¹³C Environments: 5 unique carbon signals are predicted: C⁷, C⁸, C¹⁰, and two distinct piperazine carbons (C²/C⁶ and C³/C⁵).

Experimental Protocol: Best Practices for NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-documented experimental methodology. The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from the solvent itself.[4]

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its protons resonate at a position defined as 0.0 ppm, providing a reliable calibration point for the chemical shift scale.[5][6]

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Perform shimming by adjusting the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence. This technique irradiates protons while observing carbon signals, causing all carbon signals to collapse into singlets and enhancing sensitivity via the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak integration and presentation.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Figure 2: Workflow for NMR spectral acquisition and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H¹⁰ (CH₃) | ~1.0 - 1.2 | Doublet (d) | 3H | ~7.0 |

| Piperazine (4H) | ~2.4 - 2.7 | Multiplet (m) | 4H | - |

| H⁷ (CH) | ~2.7 - 2.9 | Multiplet (m) | 1H | - |

| Piperazine (4H) | ~2.8 - 3.0 | Multiplet (m) | 4H | - |

| OH, NH | ~2.0 - 4.0 (variable) | Broad Singlet (br s) | 2H | - |

| H⁸ (CH₂) | ~3.4 - 3.7 | Multiplet (m) | 2H | - |

Detailed Signal Interpretation:

-

H¹⁰ (δ ~1.1 ppm): The methyl protons are adjacent to a single proton on C⁷, resulting in a doublet according to the n+1 rule. Being on an aliphatic carbon, they appear in the upfield region of the spectrum.

-

Piperazine Protons (δ ~2.4-3.0 ppm): The eight protons on the piperazine ring are expected to be chemically non-equivalent, leading to complex, overlapping multiplets. Protons on carbons adjacent to the substituent (C³/C⁵) will have a different chemical environment than those on C²/C⁶. The signals for unsubstituted piperazine typically appear around 2.8 ppm.[7]

-

H⁷ (δ ~2.8 ppm): This methine proton is coupled to the three H¹⁰ protons and the two H⁸ protons, leading to a complex multiplet. Its position is shifted downfield due to the adjacent nitrogen atom (N¹).

-

OH and NH Protons (variable, broad): The signals for the hydroxyl and amine protons are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts are highly dependent on concentration and solvent. A D₂O exchange experiment would confirm their assignment; upon adding a drop of D₂O, these signals would disappear from the spectrum.[8]

-

H⁸ (δ ~3.5 ppm): These methylene protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift.[8] They are also adjacent to the chiral center at C⁷, making them diastereotopic, which can lead to a more complex multiplet than a simple doublet.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C¹⁰ (CH₃) | ~15 - 20 |

| C³/C⁵ (Piperazine) | ~46 - 50 |

| C²/C⁶ (Piperazine) | ~53 - 57 |

| C⁷ (CH) | ~60 - 65 |

| C⁸ (CH₂OH) | ~65 - 70 |

Detailed Signal Interpretation:

-

C¹⁰ (δ ~18 ppm): This methyl carbon is in a typical aliphatic environment and appears furthest upfield.

-

Piperazine Carbons (C³/C⁵ at ~48 ppm and C²/C⁶ at ~55 ppm): The piperazine ring should exhibit two distinct signals. The carbons attached to the secondary amine (C²/C⁶) are expected to be slightly further downfield than those adjacent to the substituted nitrogen (C³/C⁵).

-

C⁷ (δ ~62 ppm): The methine carbon is shifted significantly downfield due to the direct attachment of the electronegative nitrogen atom.

-

C⁸ (δ ~68 ppm): This carbon is bonded to the highly electronegative oxygen atom, resulting in the most downfield chemical shift among the aliphatic carbons. The chemical shift of the primary alcohol carbon in propan-1-ol is around 64 ppm, providing a good reference point.[9]

Conclusion: A Self-Validating Spectroscopic Profile

The combined analysis of the ¹H and ¹³C NMR spectra provides a cohesive and self-validating structural confirmation of this compound. The number of signals in each spectrum corresponds directly to the number of chemically unique proton and carbon environments predicted from the molecular structure. Furthermore, the chemical shifts, integration values, and coupling patterns observed in the ¹H spectrum are all consistent with the proposed atomic connectivity and the known electronic effects of the nitrogen and oxygen heteroatoms. This in-depth guide provides the foundational data and interpretive logic essential for any researcher working with this compound, ensuring scientific integrity and facilitating further investigation in synthetic and medicinal chemistry.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 8. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Piperazin-1-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 2-(Piperazin-1-yl)propan-1-ol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details the foundational principles, experimental design, and method validation parameters necessary for robust and reliable analysis. We will explore the physicochemical properties influencing ionization, predict fragmentation pathways, and provide step-by-step protocols for sample preparation and LC-MS/MS method development. The causality behind experimental choices is emphasized to empower analysts to develop and troubleshoot their own methods effectively.

Foundational Principles: Analyte Characteristics

A successful mass spectrometry method begins with a thorough understanding of the analyte's physicochemical properties. This compound, with a molecular formula of C₇H₁₆N₂O and a monoisotopic mass of approximately 144.13 Da, possesses distinct structural features that dictate its behavior during analysis.

-

Basicity and Ionization: The piperazine ring contains two nitrogen atoms, making the molecule basic and highly susceptible to protonation. This is the most critical feature for its analysis by mass spectrometry. Electrospray Ionization (ESI) in the positive ion mode is the technique of choice, as the analyte will readily accept a proton in an acidic mobile phase to form a stable [M+H]⁺ precursor ion at approximately m/z 145.13.[1] ESI is a "soft ionization" technique that effectively transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for this type of molecule.[2][3][4]

-

Polarity and Solubility: The presence of the hydroxyl (-OH) group and the two nitrogen atoms makes the molecule polar and highly soluble in water and polar organic solvents.[5] This property directly informs the selection of a suitable chromatographic system, pointing towards reversed-phase liquid chromatography (RPLC) as an effective separation technique.

Experimental Design & Methodology

A robust analytical method requires careful optimization of each stage, from sample handling to data acquisition. The following sections provide a detailed workflow for the analysis of this compound.

Experimental Workflow Overview

The logical flow of the analytical process ensures that each step builds upon the last to produce a reliable result. This workflow is a foundational template for quantitative bioanalysis.

Caption: High-level workflow for quantitative bioanalysis.

Sample Preparation Protocol (from Human Plasma)

For quantitative bioanalysis, efficiently separating the analyte from the biological matrix is crucial. Protein precipitation is a rapid and effective method for this purpose.[6]

Protocol:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog like this compound-d8) to each sample, except for the blank.

-

To precipitate proteins, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject the sample directly or dilute further with the initial mobile phase if necessary.

Liquid Chromatography (LC) Method

Reversed-phase chromatography is ideal for retaining and separating this polar compound from other matrix components.

| Parameter | Condition | Rationale |

| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention for polar compounds and high efficiency for sharp peaks. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures the analyte is protonated ([M+H]⁺) for optimal ESI+ response. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 3 min | A rapid gradient allows for efficient elution and a short run time suitable for high throughput. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, ensuring good chromatographic performance. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |

Mass Spectrometry (MS) Method

The MS parameters must be tuned to maximize the signal for the specific analyte.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic piperazine nitrogens are readily protonated.[7] |

| Capillary Voltage | 3.5 kV | Optimal voltage for generating a stable electrospray. |

| Source Temp. | 150 °C | Assists in the desolvation of droplets. |

| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from the charged droplets.[4] |

| Nebulizer Gas | Nitrogen, 7 Bar | Assists in droplet formation and nebulization. |

Qualitative Analysis: Fragmentation Pathway

To develop a highly selective quantitative method (MRM/SRM), the fragmentation pattern of the precursor ion must be understood. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 145.1) is performed to identify stable, high-intensity product ions.

The primary fragmentation mechanisms for piperazine derivatives involve cleavage of bonds on the piperazine ring itself or at the substituent connection point.[7][8] For this compound, the most likely fragmentation pathways are:

-

Cleavage of the propanol side-chain: Loss of the propanol group results in a stable piperazine fragment.

-

Ring Opening: Scission of the C-N bonds within the piperazine ring leads to characteristic smaller fragments.[7]

Caption: Predicted MS/MS fragmentation of protonated this compound.

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

MRM is the gold standard for quantification in complex matrices due to its superior selectivity and sensitivity.[9] It involves selecting a specific precursor ion (Q1) and monitoring a specific product ion (Q3) for both the analyte and the internal standard.

Optimized MRM Transitions

The following table outlines the optimized transitions for a robust quantitative assay. Collision energy (CE) and other parameters should be empirically optimized on the specific instrument being used.

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Proposed CE (eV) | Role |

| This compound | 145.1 | 87.1 | 15 | Quantifier |

| This compound | 145.1 | 58.1 | 25 | Qualifier |

| Internal Standard (-d8) | 153.2 | 95.1 | 15 | IS Quantifier |

Method Validation

To ensure the reliability of the data, the bioanalytical method must be validated according to industry standards, such as those provided by the U.S. Food and Drug Administration (FDA).[10][11]

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity, Range, LLOQ: The method should be linear over a defined concentration range, with the Lower Limit of Quantification (LLOQ) being the lowest concentration measured with acceptable precision and accuracy.[6][12] A typical range for such an assay might be 1-1000 ng/mL.

-

Accuracy & Precision: Intra- and inter-day accuracy (percent deviation from nominal) and precision (coefficient of variation, %CV) should be within ±15% (±20% at the LLOQ).[6]

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Analyte stability must be evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the analysis of this compound by LC-MS/MS. By understanding the analyte's chemical nature, a robust method leveraging positive mode ESI and reversed-phase chromatography can be developed. The predicted fragmentation pathways provide a solid foundation for creating a highly selective and sensitive MRM assay. Adherence to rigorous validation standards ensures that the data generated is reliable and suitable for decision-making in research and drug development settings.

References

- 1. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-(Piperazin-1-yl)propan-1-ol

An In-depth Technical Guide to the Synthesis and Significance of 2-(Piperazin-1-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral piperazine derivative of significant interest in medicinal chemistry. While a detailed historical record of its specific discovery is not prominent in scientific literature, its structural motif is integral to the development of complex therapeutic agents. This document elucidates the strategic importance of the piperazine-alkanol scaffold, details plausible and efficient synthetic routes for its preparation, explores its physicochemical properties, and discusses its application as a versatile building block in modern drug discovery. The methodologies presented are grounded in established chemical principles and supported by authoritative references from patent and academic literature, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of properties. These include high water solubility, a rigid conformational framework, and the ability to act as both hydrogen bond donors and acceptors. These characteristics often lead to favorable pharmacokinetic profiles, including improved oral bioavailability and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

The derivatization of the piperazine core allows for the precise spatial arrangement of pharmacophoric groups, enabling tailored interactions with biological targets.[1] The introduction of a chiral hydroxypropyl side chain, as seen in this compound, adds a crucial layer of complexity and utility. The hydroxyl group provides a reactive handle for further chemical modification, while the chiral center at the second carbon of the propanol chain allows for the exploration of stereospecific interactions with enzymes and receptors, a critical aspect in the design of potent and selective therapeutics. This guide focuses on this specific chiral synthon, contextualizing its importance through its synthesis and potential applications.

Synthesis of this compound: Proposed Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, cost-effectiveness, and, most importantly, the requirement for stereochemical purity. Two primary approaches are detailed below: a direct N-alkylation for producing the racemic mixture and a chiral pool synthesis for obtaining enantiomerically pure forms.

Route A: Direct N-Alkylation of Piperazine (Racemic Synthesis)

This is the most straightforward approach, involving the nucleophilic substitution reaction between piperazine and a suitable three-carbon electrophile. The secondary amine of piperazine acts as the nucleophile. To avoid undesired N,N'-disubstitution, a large excess of piperazine is typically used, which can be recovered and recycled.[3]

The key electrophile for this reaction is 1-chloro-2-propanol or, more commonly, propylene oxide. The reaction with propylene oxide is an epoxide ring-opening reaction catalyzed by the amine itself or a mild acid, leading to the formation of the secondary alcohol.

Experimental Protocol: Synthesis of (±)-2-(Piperazin-1-yl)propan-1-ol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent such as methanol or ethanol.

-

Reaction: Cool the mixture in an ice bath. Slowly add propylene oxide (1.0 equivalent) dropwise to the stirred solution.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The residue will contain the product and excess piperazine.

-

Purification: Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove non-polar impurities. The excess piperazine can be partially removed by acid-base extraction or more effectively by vacuum distillation or column chromatography on silica gel to yield the pure racemic product.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine statistically favors the mono-alkylation product over the di-alkylation byproduct, a common challenge in such reactions.[3]

-

Solvent Choice: Protic solvents like methanol or ethanol are chosen as they can facilitate the epoxide ring-opening by protonating the oxygen atom, making the carbon atoms more electrophilic.

-

Reflux: Heating the reaction provides the necessary activation energy to ensure a reasonable reaction rate for the nucleophilic attack of the piperazine nitrogen on the epoxide ring.

Logical Flow Diagram for Racemic Synthesis

Caption: Workflow for the racemic synthesis of this compound.

Route B: Chiral Synthesis from Alaninol

For applications in drug development, obtaining a single enantiomer is often mandatory. A chiral synthesis route starting from a readily available chiral precursor, such as (S)- or (R)-alaninol, is a highly effective strategy. This approach builds the piperazine ring onto the chiral scaffold. A similar strategy has been successfully employed for synthesizing other chiral 2-substituted piperazines.[4][5]

This multi-step synthesis involves protecting the amine of alaninol, activating the hydroxyl group, reacting it with a protected ethylenediamine derivative, and finally cyclizing and deprotecting to yield the final product.

Experimental Protocol: Synthesis of (S)-2-(Piperazin-1-yl)propan-1-ol

-

Step 1: Protection of Alaninol: React (S)-alaninol with a suitable N-protecting group, such as Boc-anhydride (Di-tert-butyl dicarbonate), to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

-

Step 2: Hydroxyl Group Activation: Convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) by reacting the N-protected alaninol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.

-

Step 3: Nucleophilic Substitution: React the resulting tosylate/mesylate with mono-Boc-piperazine. The unprotected secondary amine of the piperazine derivative will displace the leaving group. This step introduces the complete piperazine ring structure.

-

Step 4: Deprotection: Remove the Boc protecting group(s) under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the final enantiomerically pure product, (S)-2-(Piperazin-1-yl)propan-1-ol.

Causality Behind Experimental Choices:

-

Chiral Pool Starting Material: (S)-Alaninol provides a cost-effective and readily available source of the required stereocenter.

-

Orthogonal Protecting Groups: The use of Boc groups is strategic. They are stable under the conditions required for tosylation and nucleophilic substitution but can be removed cleanly under acidic conditions without affecting the final structure.[1]

-

Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a tosylate or mesylate makes it an excellent leaving group, facilitating the subsequent SN2 reaction with the piperazine nucleophile.

Logical Flow Diagram for Chiral Synthesis

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(Piperazin-1-yl)propan-1-ol

Abstract

This document provides a detailed protocol for the synthesis of 2-(Piperazin-1-yl)propan-1-ol, a valuable amino alcohol intermediate in pharmaceutical development. The primary synthetic route detailed is the nucleophilic ring-opening of propylene oxide with piperazine. This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction and Scientific Background

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve aqueous solubility and modulate pharmacokinetic properties.[1] Its derivatives are integral to various therapeutic classes. This compound serves as a key building block, incorporating both a hydrophilic alcohol group and the versatile piperazine ring, making it a desirable precursor for more complex molecules.

The synthesis described herein proceeds via the N-alkylation of piperazine with propylene oxide. This reaction is a classic example of the nucleophilic ring-opening of an epoxide. The secondary amine of piperazine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group.

Reaction Scheme:

A primary challenge in this synthesis is controlling the selectivity. Since piperazine has two reactive secondary amine centers, both mono- and di-alkylation can occur. The formation of the dialkylated byproduct, 1,4-bis(2-hydroxypropyl)piperazine, is a significant side reaction. This protocol mitigates this issue by employing a molar excess of piperazine, which statistically favors the mono-alkylation product.

Safety and Handling

Proper safety precautions are paramount when handling the reagents involved in this synthesis. Both piperazine and propylene oxide present significant hazards.

Table 1: Reagent Hazard Summary

| Reagent | CAS No. | Key Hazards | Recommended Handling Practices |

| Piperazine | 110-85-0 | Corrosive, causes severe skin burns and eye damage, respiratory sensitizer.[2][3] Hygroscopic and absorbs CO₂ from the air.[4] | Handle in a well-ventilated fume hood. Wear nitrile or butyl gloves, chemical splash goggles, and a lab coat.[2] Avoid inhaling dust. |

| Propylene Oxide | 75-56-9 | Extremely flammable liquid and vapor.[5] Toxic if inhaled, may cause genetic defects and cancer.[5] | Handle exclusively within a chemical fume hood.[6] Use non-sparking tools and prevent electrostatic charge buildup.[6] Store in a flammable materials cabinet.[6] |

| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes, removing contact lenses if present.[3][6] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

Experimental Protocol

This protocol details the synthesis on a 0.1 mole scale. Adjustments may be necessary for scaling up or down.

Materials and Equipment

Table 2: Materials and Reagents

| Reagent/Material | Grade | Quantity | Supplier |

| Piperazine, anhydrous | ≥99% | 25.84 g (0.3 mol) | Sigma-Aldrich |

| Propylene oxide | ≥99.5% | 5.81 g (7.0 mL, 0.1 mol) | Sigma-Aldrich |

| Methanol | Anhydrous, ≥99.8% | 200 mL | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | VWR |

| Ethyl Acetate | ACS Grade | For chromatography | VWR |

| Hexanes | ACS Grade | For chromatography | VWR |

| Triethylamine | ≥99% | For chromatography | Sigma-Aldrich |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser and drying tube (CaCl₂)

-

100 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Analytical balance

Synthetic Workflow Diagram

The overall experimental process is outlined below.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Place the entire apparatus under a nitrogen or argon atmosphere.

-

Reagent Preparation: To the flask, add piperazine (25.84 g, 0.3 mol) and anhydrous methanol (150 mL). Stir the mixture until the piperazine is fully dissolved.

-

Initiating Reaction: Cool the flask in an ice-water bath to 0-5 °C. In a separate beaker, dissolve propylene oxide (5.81 g, 0.1 mol) in 50 mL of anhydrous methanol and transfer this solution to the dropping funnel.

-

Addition of Propylene Oxide: Add the propylene oxide solution dropwise to the stirred piperazine solution over approximately 60-90 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the ring-opening reaction and to minimize localized high concentrations of propylene oxide, which could favor di-alkylation.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 90:10:1 Ethyl Acetate/Methanol/Triethylamine or by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of propylene oxide.

-

Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator to obtain a viscous, yellowish crude oil.

-

Purification (Flash Column Chromatography):

-

Prepare a silica gel column.

-

Adsorb the crude oil onto a small amount of silica gel.

-

Elute the column using a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol. A small amount of triethylamine (0.5-1%) should be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear to pale yellow oil.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Overall Reaction Diagram

Caption: Synthetic route from piperazine to this compound.

Expected Analytical Data

Table 3: Analytical Characterization Summary

| Technique | Expected Results for this compound (C₇H₁₆N₂O) |

| ¹H NMR | Signals corresponding to the methyl group (doublet), methine proton (multiplet), methylene protons of the propanol backbone (multiplets), and piperazine ring protons (multiplets). A broad singlet for the -OH and -NH protons will also be present. |